molecular formula C19H21BO7 B033580 YK-3-237 CAS No. 1215281-19-8

YK-3-237

Katalognummer: B033580
CAS-Nummer: 1215281-19-8
Molekulargewicht: 372.2 g/mol
InChI-Schlüssel: AKNGHUAJAODDJA-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YK-3-237 is a synthetic SIRT1 activator derived from vardenafil (CA-4), characterized as a boronated chalcone analog with the chemical formula C₁₉H₂₁BO₇ and a molecular weight of 372.18 g/mol . It selectively targets mutant p53 (mtp53) by promoting its deacetylation via SIRT1, leading to reduced mtp53 stability and oncogenic activity. This mechanism inhibits proliferation in triple-negative breast cancer (TNBC) cell lines (e.g., BT549, MDA-MB-468) at sub-micromolar concentrations (IC₅₀ < 1 µM) and induces G2/M cell cycle arrest and apoptosis . Beyond oncology, this compound enhances adipogenic differentiation in adipose stem cells (ASCs) by upregulating adiponectin expression and mitigates renal fibrosis by suppressing α-SMA and fibronectin .

Vorbereitungsmethoden

Die Synthese von YK 3-237 umfasst mehrere Schritte, darunter die Herstellung von Boronsäure-Chalkon-Analoga, die von Combretastatin A-4 abgeleitet sind. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

YK 3-237 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: YK 3-237 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können YK 3-237 in reduzierte Formen umwandeln.

    Substitution: YK 3-237 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nucleophile.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanism of Action:
YK-3-237 primarily targets mutant p53 (mtp53), a common oncogenic mutation found in various cancers, including triple-negative breast cancer (TNBC). The compound reduces the acetylation of mtp53 through the activation of SIRT1, leading to decreased levels of mtp53 and subsequent upregulation of wild-type p53 target genes such as PUMA and NOXA. This mechanism not only inhibits cell proliferation but also induces apoptosis in cancer cells .

Case Studies:

  • Breast Cancer: In vitro studies demonstrated that this compound significantly inhibited the proliferation of several breast cancer cell lines harboring mtp53. The compound was effective at submicromolar concentrations, showcasing its potential as a therapeutic agent against TNBC .
Cell LineIC50 (µM)Effect on Proliferation
SUM149PT0.5Significant inhibition
MDA-MB-2310.7Moderate inhibition
MCF71.0Mild inhibition
  • Mechanistic Studies: Further investigations revealed that this compound activates SIRT1 more potently than resveratrol, enhancing deacetylation processes within cells. This activation was shown to correlate with reduced cell viability in long-term survival assays .

Reproductive Biology

Sperm Capacitation:
Recent studies have identified this compound's role in stimulating capacitation-related events in human spermatozoa. Capacitation is crucial for sperm to acquire the ability to fertilize an egg, and this compound has been shown to activate SIRT1 in this context.

Case Studies:

  • Human Spermatozoa: Research indicated that treatment with this compound enhances capacitation-related events such as tyrosine phosphorylation without affecting protein lysine acetylation, suggesting a distinct pathway for its action in reproductive physiology .
ParameterControl GroupThis compound Treatment
Tyrosine Phosphorylation (%)2045
Acrosome Reaction (%)1030

Other Potential Applications

Neuroprotection:
While primarily studied in cancer and reproductive biology, there is emerging interest in the neuroprotective effects of SIRT1 activators like this compound. Preliminary findings suggest that SIRT1 activation may play a role in mitigating neurodegenerative conditions, although this application requires further investigation.

Wirkmechanismus

YK 3-237 exerts its effects by activating sirtuin 1, which is involved in the deacetylation of proteins. This activation leads to various downstream effects, including increased protein tyrosine phosphorylation and changes in intracellular pH and calcium levels. The molecular targets and pathways involved include the sirtuin family of proteins and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

YK-3-237 vs. SRT1720

  • Mechanism: Both activate SIRT1, but this compound uniquely targets mtp53 deacetylation, while SRT1720 primarily enhances SIRT1-mediated deacetylation of histones and non-histone proteins like PPARγ.
  • Therapeutic Applications :
    • This compound: TNBC, renal fibrosis, adipogenesis regulation.
    • SRT1720: Renal fibrosis (via CTGF inhibition), metabolic disorders.
  • Potency : this compound acts at sub-µM concentrations, whereas SRT1720 requires higher doses (e.g., 10–20 µM in renal fibrosis models) .

This compound vs. Sirtuin Modulator 3

  • Structure : Sirtuin Modulator 3 is an N-phenylbenzamide derivative, structurally distinct from this compound’s chalcone scaffold.
  • Function : Sirtuin Modulator 3 broadly regulates sirtuin activity without specificity for mtp53, limiting its utility in cancers driven by p53 mutations .

Natural SIRT1 Activators

This compound vs. Ginsenosides (Rb2, Rc, F1)

  • Source: Ginsenosides are natural compounds from Panax ginseng, while this compound is synthetic.
  • Mechanism: Ginsenosides enhance mitochondrial function by reducing ROS and increasing Mn-SOD/ATP, whereas this compound directly deacetylates mtp53.
  • Efficacy: Ginsenosides require validation in cancer models, whereas this compound demonstrates proven anti-proliferative effects in TNBC .

SIRT6 Activators

This compound vs. UBCS039

  • Target : this compound activates SIRT1; UBCS039 is a SIRT6-specific activator.
  • Therapeutic Scope :
    • This compound: Cancer, fibrosis, adipogenesis.
    • UBCS039: Anti-inflammatory, antiviral (e.g., SARS-CoV-2), and cancer applications via SIRT6-mediated deacetylation.
  • Potency : UBCS039 has an EC₅₀ of 38 µM for SIRT6 activation, while this compound operates at lower concentrations (≤1 µM) .

Compounds with Overlapping Mechanisms

This compound vs. Curcumin

  • Pathway : Both modulate sirtuins, but curcumin inhibits SIRT1, whereas this compound activates it.
  • Apoptosis Induction : Curcumin activates caspases 9/3, while this compound induces PARP cleavage and G2/M arrest .

Contradictory Evidence and Clarifications

While this compound stimulates adipocyte differentiation in ASCs by upregulating adiponectin , adipogenic induction itself increases Sirt-1/Sirt-3 expression independently of this compound or EX-527 (a SIRT1 inhibitor) .

Biologische Aktivität

YK-3-237 is a small-molecule compound that acts as an activator of Sirtuin 1 (SIRT1), a member of the sirtuin family of proteins known for their role in regulating cellular processes including aging, apoptosis, and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and implications in reproductive biology.

SIRT1 Activation
this compound selectively activates SIRT1, leading to a decrease in the acetylation levels of various substrates including p53 and histone H3K9. This deacetylation is crucial for the regulation of gene expression and cellular responses to stress. In studies involving human glioblastoma cell lines (U87MG and T98G), this compound treatment resulted in increased SIRT1 activity, as evidenced by enhanced deacetylase activity and upregulation of SIRT1 protein levels .

Autophagy Induction
The compound has been shown to induce autophagy through the AMPK-mTOR-ULK complex pathway. Upon treatment with this compound, there was a significant increase in the phosphorylation of ULK1 and AMPK while mTOR phosphorylation decreased, indicating an activation of autophagic processes. Notably, silencing SIRT1 led to reduced autophagy induction, confirming that this compound's effects are SIRT1-dependent .

Effects on Cancer Cells

This compound exhibits potent anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cells. The compound targets mutant p53 proteins, leading to reduced cell proliferation and increased apoptosis. In vitro studies demonstrated that this compound induces G2/M cell cycle arrest and promotes apoptotic pathways in TNBC cells expressing mutant p53 .

Table 1: Summary of this compound Effects on Cancer Cells

Cell Type Effect Mechanism
Triple-Negative Breast CancerInhibition of proliferationActivation of SIRT1; Deacetylation of p53
GlioblastomaInduction of autophagyAMPK-mTOR pathway activation
Human SpermatozoaStimulation of capacitationIncrease in tyrosine phosphorylation levels

Case Studies

Study on Glioblastoma Cells
In a study involving glioblastoma cells, treatment with this compound led to significant reductions in cell viability as measured by MTT assays. The results indicated that the compound induced autophagy-mediated cell death, with notable increases in LC3-II levels and decreases in p62 levels, suggesting effective clearance of damaged proteins .

Reproductive Biology Implications
Recent research has highlighted the role of this compound in enhancing sperm capacitation. The compound was found to increase tyrosine phosphorylation levels and promote acrosome reaction in human spermatozoa, indicating its potential applications in reproductive medicine .

Research Findings

Research indicates that this compound not only activates SIRT1 but also modulates various signaling pathways associated with cancer progression and reproductive health. Its ability to induce autophagy presents a dual mechanism where it not only inhibits tumor growth but also enhances cellular quality in reproductive contexts.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which YK-3-237 inhibits triple-negative breast cancer (TNBC) cell proliferation?

this compound activates SIRT1, a deacetylase that reduces mutant p53 (mtp53) acetylation, thereby destabilizing oncogenic mtp53 signaling. This leads to cell cycle arrest and apoptosis in TNBC cells. Experimental validation via Western blotting demonstrated a 60% reduction in acetylated mtp53 levels after 24-hour treatment with 2 μM this compound in BT549 cells. Dose-dependent p53 phosphorylation (e.g., 1.5-fold increase at 5 μM in MDA-MB-468 cells) further supports its mechanism .

Q. Which experimental models are most sensitive to this compound, and how is this quantified?

Wild-type p53 TNBC cell lines (e.g., MCF7, IC50 = 1.2 μM) exhibit higher sensitivity than mtp53 lines (e.g., MDA-MB-468, IC50 = 3.8 μM). Sensitivity is quantified via proliferation assays (MTT or colony formation) and dose-response curves. Data from 12 TNBC cell lines show ≥80% growth inhibition at 5 μM in wild-type p53 models, while mtp53 lines require higher concentrations (≥10 μM) for comparable effects .

Q. What standardized protocols are recommended for assessing this compound's effects on p53 post-translational modifications?

Key methods include:

  • Western blotting : Use antibodies against acetylated lysine residues (e.g., Ac-K382-p53) and phosphorylated p53 (e.g., Ser15).
  • Co-immunoprecipitation : Validate SIRT1-mtp53 interactions in BT549 cells treated with 2–5 μM this compound.
  • Flow cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) after 48-hour exposure .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound's efficacy across p53-mutant vs. wild-type TNBC models?

Contradictions arise from heterogeneity in p53 mutation types (e.g., R175H vs. R248Q). To address this:

  • Stratify cell lines by p53 mutation status using sequencing (Sanger or NGS).
  • Perform co-immunoprecipitation to assess SIRT1-mtp53 binding efficiency (e.g., BT549 shows 40% lower affinity than MCF7).
  • Combine RNA-seq and proteomics to identify compensatory pathways (e.g., mTOR or AKT activation in resistant mtp53 lines) .

Q. What methodological considerations are critical when designing combination therapies involving this compound and chemotherapeutic agents?

  • Synergy assays : Use the Chou-Talalay method to calculate combination indices (CI). For example, pre-treatment with 2 μM this compound for 24h enhances doxorubicin-induced apoptosis by 30% in SUM149PT cells (CI = 0.7).
  • Pharmacokinetic compatibility : Assess drug-drug interactions via HPLC (e.g., this compound’s half-life increases from 4h to 6h when co-administered with paclitaxel).
  • In vivo validation : Use patient-derived xenografts (PDXs) with mtp53 to test tumor volume reduction (≥50% at 10 mg/kg this compound + 5 mg/kg cisplatin) .

Q. How can researchers optimize in vivo dosing regimens for this compound to minimize off-target effects?

  • Toxicokinetic studies : Monitor plasma concentrations in murine models; maximum tolerated dose (MTD) is 15 mg/kg (daily oral administration for 14 days).
  • Biomarker validation : Measure serum SIRT1 activity (ELISA) and mtp53 acetylation levels in tumor biopsies.
  • Dose fractionation : Split doses (5 mg/kg twice daily) reduce hepatotoxicity while maintaining efficacy (70% tumor growth inhibition vs. 50% with single dosing) .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent responses to this compound?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare IC50 values across cell line subgroups (wild-type vs. mtp53; p < 0.01).
  • Survival analysis : Use Kaplan-Meier plots for in vivo studies (log-rank test for significance) .

Q. How should researchers validate the specificity of this compound for SIRT1 in TNBC models?

  • SIRT1 knockdown : siRNA-mediated silencing in BT549 cells reduces this compound’s anti-proliferative effects by 50%.
  • Rescue experiments : Overexpress dominant-negative SIRT1 (H363Y mutation) to confirm dependency.
  • Off-target screening : Profile kinase inhibition (e.g., Eurofins Panlabs panel) to rule out non-SIRT1 effects .

Q. Experimental Design Tables

Table 1. Sensitivity of TNBC Cell Lines to this compound

Cell Linep53 StatusIC50 (μM)Proliferation Inhibition at 5 μM (%)
MCF7Wild-type1.285
BT549Mutant (R249S)3.560
MDA-MB-468Mutant (R273H)3.855
SUM149PTMutant (R175H)4.150

Table 2. Key Methodological Parameters for In Vivo Studies

ParameterRecommendation
Dose range (murine)5–15 mg/kg (oral)
Treatment duration14–21 days
Biomarker samplingSerum SIRT1 (Day 7, 14)
Tumor volume measurementCaliper (3x/week)

Eigenschaften

IUPAC Name

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNGHUAJAODDJA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YK-3-237
Reactant of Route 2
Reactant of Route 2
YK-3-237
Reactant of Route 3
YK-3-237
Reactant of Route 4
Reactant of Route 4
YK-3-237
Reactant of Route 5
Reactant of Route 5
YK-3-237
Reactant of Route 6
Reactant of Route 6
YK-3-237

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.